molecular formula C3H6N2O2 B555960 4-Aminoisoxazolidin-3-one CAS No. 68-39-3

4-Aminoisoxazolidin-3-one

Cat. No. B555960
CAS RN: 68-39-3
M. Wt: 102.09 g/mol
InChI Key: DYDCUQKUCUHJBH-UHFFFAOYSA-N
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Description

4-Aminoisoxazolidin-3-one is a member of the class of oxazolidines. It is an isoxazolidin-3-one which is substituted at position 4 by an amino group. It is a serine derivative, a member of oxazolidines, a primary amino compound and a hydroxamic acid ester .


Molecular Structure Analysis

The molecular formula of 4-Aminoisoxazolidin-3-one is C3H6N2O2 . It has a molecular weight of 102.09 g/mol . The IUPAC name is 4-amino-1,2-oxazolidin-3-one . The InChI is InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminoisoxazolidin-3-one include a molecular weight of 102.09 g/mol and a molecular formula of C3H6N2O2 .

Relevant Papers

There are several papers that discuss 4-Aminoisoxazolidin-3-one. For example, one paper discusses the discovery of oxazolidinones as a new class of synthetic antimicrobial agent . Another paper discusses the synthesis of L-4-amino-3-isoxazolidinone, the unnatural stereoisomer of cycloserine, and its antibiotic activity .

Scientific Research Applications

Neuropsychiatric Diseases

Field

Neuropsychiatry

Application

DL-Cycloserine has been introduced to neuropsychiatric studies due to its central active mechanism as a partial NMDA-agonist .

Methods of Application

DL-Cycloserine is administered orally. The dosage and frequency of administration depend on the specific neuropsychiatric disorder being treated .

Results or Outcomes

There is preliminary but increasing evidence that DL-Cycloserine may be effective in various psychiatric diseases, including schizophrenia, anxiety disorders, addiction, eating disorders, major depression, and autism, as well as in neurological diseases, including dementia, Alzheimer’s disease, and spinocerebellar degeneration .

Schizophrenia

Field

Psychiatry

Application

DL-Cycloserine has been used in trials for the treatment of schizophrenia .

Methods of Application

DL-Cycloserine is administered as either monotherapy or adjuvant therapy in the treatment of schizophrenia .

Results or Outcomes

Results have been inconsistent in trials on the efficacy of DL-Cycloserine in patients with schizophrenia. Some studies found that DL-Cycloserine did not exhibit significant efficacy in treating negative, cognitive, or positive symptoms of schizophrenia .

Tuberculosis

Field

Infectious Diseases

Application

DL-Cycloserine is an antibiotic used to treat tuberculosis, especially when the bacteria have developed resistance to other antibiotics .

Methods of Application

DL-Cycloserine is administered orally, usually in combination with other antituberculosis medications .

Results or Outcomes

DL-Cycloserine has been effective in treating active drug-resistant tuberculosis. However, it is generally used when one or more first-line drugs cannot be used .

Cognitive Behavioral Therapy for Anxiety Disorders

Field

Psychology

Application

DL-Cycloserine has been used as an augmentation strategy for exposure procedures during cognitive behavioral therapy for anxiety disorders .

Methods of Application

DL-Cycloserine is administered in conjunction with cognitive behavioral therapy sessions .

Results or Outcomes

DL-Cycloserine is a promising combination strategy for cognitive behavioral therapy of anxiety disorders by augmenting extinction learning. However, there is also evidence to suggest that DL-Cycloserine can facilitate reconsolidation of fear memory when exposure procedures are unsuccessful .

properties

IUPAC Name

4-amino-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCUQKUCUHJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859074
Record name DL-4-Aminoisoxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisoxazolidin-3-one

CAS RN

68-39-3, 339-72-0, 68-41-7
Record name 4-Amino-3-isoxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolidinone, 4-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcycloserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-cycloserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-cycloserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-4-Aminoisoxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-4-aminoisoxazolidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminoisoxazolidin-3-one
Reactant of Route 2
4-Aminoisoxazolidin-3-one

Citations

For This Compound
24
Citations
A Novak, M Štefanič, U Grošelj, M Hrast… - Helvetica Chimica …, 2014 - Wiley Online Library
… The availability of Ndeprotectable 4-aminopyrazolidinones 5 and their structural analogy with (R)-4aminoisoxazolidin-3-one (d-cycloserine; 3) prompted us to extend this study towards …
Number of citations: 6 onlinelibrary.wiley.com
F Forghieri, C Preti, G Tosi… - Australian journal of …, 1983 - CSIRO Publishing
… We report the complexes of the deprotonated cycloserine (ccs) ligand, 4-aminoisoxazolidin-3-one, with the metal ions chromium(~~r), manganese@), iron(~r), iron(111), cobalt(~~), …
Number of citations: 3 www.publish.csiro.au
YH Geng, YZ Hua, SK Jia… - Chemistry–A European …, 2021 - Wiley Online Library
… exhibits certain anticongestive heart failure activities, 4-amino-1,2-oxazinane-3-one (cyclocanaline) is related structurally to the antibiotic cycloserine (d-4-aminoisoxazolidin-3-one), and …
E Fisicaro, F Dallavalle, A Braibanti - Thermochimica Acta, 1987 - Elsevier
A flow microcalorimeter operating in mixing mode generates a type of “continuous titration” when one of the feeding pumps is connected to a continuous gradient generating device. The …
Number of citations: 0 www.sciencedirect.com
A Amadasi, M Bertoldi, R Contestabile… - Current medicinal …, 2007 - ingentaconnect.com
… D-cycloserine (D-4-aminoisoxazolidin-3-one, DCS) is the only inhibitor of AlaR that has been marketed and is clinically used (Fig. (11)). It is a cyclic structural analogue of DAla and is …
Number of citations: 221 www.ingentaconnect.com
S Yousef, J Eimontas, N Striūgas, M Tatariants… - Energy conversion and …, 2019 - Elsevier
Based on the current economic and environmental analysis of the textile waste streams, textile waste alone can be a promising source of renewable energy. To realize that, catalyst-…
Number of citations: 69 www.sciencedirect.com
A VINOTHKANNA, P MANIVANNAN… - … Journal of Pharmacy …, 2014 - researchgate.net
Objective: To assess the anti-arthritic properties of Balarishta, an Ayurvedic fermented poly herbal product used to combat the immunological disorder, Rheumatoid Arthritis which is an …
Number of citations: 4 www.researchgate.net
E Vavříková - 2010 - dspace.cuni.cz
… D-Cycloserin (CS) ((R)-4-aminoisoxazolidin-3-one) inhibits D-alanine racemase and Dalanine-D-alanine synthetase. Enzymes are essential for synthesis of peptidoglycan, …
Number of citations: 1 dspace.cuni.cz
A Vinothkanna, S Sekar - Ayu, 2018 - ncbi.nlm.nih.gov
Background: Balarishta and Chandanasava are polyherbal-fermented medicines of Ayurveda. Objective: Investigation of native microbes, understanding phytochemical changes and …
Number of citations: 5 www.ncbi.nlm.nih.gov
ATC Vet—QJ04AB01 - Intern Med, 1996 - drugfuture.com
effect on tolerability and may be associated with a higher rate of therapeutic failure (see HIV Infection and AIDS, p. 1944). 1. CDC. Guidelines for preventing opportunistic infections …
Number of citations: 0 www.drugfuture.com

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